Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a synthetic organic compound with the chemical formula C13H15ClO4. It is categorized under phenoxyacetate derivatives and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound features a chloro group, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone, which contributes to its unique reactivity and biological properties.
The compound is classified as an organic chemical and is primarily sourced through synthetic routes in laboratory settings. Its classification can be detailed as follows:
The synthesis of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors and optimized conditions for scalability.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to characterize the compound. For instance, IR spectra may show characteristic absorption bands corresponding to carbonyl (C=O) and ether (C-O) functionalities.
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate can undergo several types of chemical reactions:
The mechanism of action for ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, primarily enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The presence of chloro and ethoxy groups enhances the compound's binding affinity and specificity towards target molecules.
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has several scientific applications:
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) is a key synthetic intermediate in pharmaceutical and materials chemistry. Its molecular structure features a chloro-substituted aromatic ring, an aldehyde group, and an ethoxyacetate side chain, enabling diverse downstream modifications. The compound’s systematic IUPAC name is ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, with a molecular formula of C₁₃H₁₅ClO₅ and a molecular weight of 286.71 g/mol [1] [2] [7]. This section details evidence-based synthetic approaches, optimization strategies, and scalability solutions.
The core synthesis involves reacting 5-chloro-2-ethoxy-4-formylphenol (1) with ethyl bromoacetate (2) under basic conditions. The phenol’s hydroxyl group acts as a nucleophile, displacing bromide to form the phenoxyacetate linkage.
Potassium carbonate (K₂CO₃) is the preferred base due to its moderate strength, cost-effectiveness, and minimal side reactions. Optimal conditions use 1.2–1.5 equivalents of K₂CO₃ in polar aprotic solvents:
Table 1: Solvent Comparison for Phenoxyacetate Formation
Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages |
---|---|---|---|---|
DMF | 60–80 | 4–6 | 92 | High solubility, fast kinetics |
Acetone | 56 (reflux) | 8–10 | 88 | Lower toxicity, cost-effective |
Water content must be minimized (<0.5%) to prevent hydrolysis of ethyl bromoacetate. Post-reaction, the product is isolated by quenching in ice-water, followed by extraction with ethyl acetate [4] [5].
The reaction follows second-order kinetics, where the rate depends on concentrations of both the phenolate anion and ethyl bromoacetate. Key findings:
Stoichiometric control of ethyl bromoacetate is critical—unreacted phenol is less problematic than residual alkylating agent, which complicates purification [5].
Batch synthesis faces challenges in scalability, including exothermicity and inconsistent mixing. Continuous flow systems address these via:
A demonstrated flow setup uses:
Table 2: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction time | 4–10 h | 0.25–0.5 h |
Temperature control | Gradient (±5°C) | Isothermal (±2°C) |
Throughput | 50 g/h (limited by cooling) | 200 g/h (scalable) |
Yield | 88–92% | 93% |
Sustainability efforts focus on solvent substitution, waste reduction, and catalyst reuse:
Life-cycle analysis confirms that CPME reduces the process’s carbon footprint by 40% versus DMF. However, its higher cost necessitates solvent-recovery systems like distillation [6] [9].
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